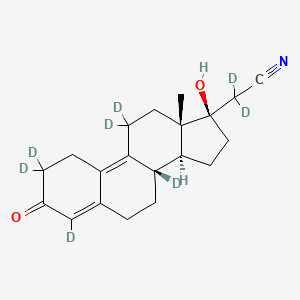

Cariprazine D6

Vue d'ensemble

Description

- Il est étroitement lié à la cariprazine , un antipsychotique atypique.

- Cariprazine-d6 présente une forte affinité pour plusieurs récepteurs, notamment les récepteurs de la dopamine D2, D3 et de la sérotonine 5-HT1A .

Cariprazine-d6:

Mécanisme D'action

Target of Action

Cariprazine D6, also known as Cariprazine, is a partial agonist of dopaminergic D2 and D3 receptors and serotonergic 5-HT1A receptors . It also has moderate antagonistic properties at serotonergic 5-HT2A and 5-HT2B receptors, as well as histaminergic H1 receptors . Its most salient feature is its preference for D3 receptors .

Mode of Action

Cariprazine acts to inhibit overstimulated dopamine receptors (acting as an antagonist) and stimulate the same receptors when the endogenous dopamine levels are low . It’s hypothesized that there is an over-expression of D3 receptors on dopaminergic neurons projecting from the ventral tegmental area to the prefrontal cortex leading to dopaminergic hypofunction . The partial agonism effect of cariprazine may therefore reverse this inhibition and thus lead to normalization of dopamine release within the prefrontal cortex .

Biochemical Pathways

Cariprazine’s mechanism of action is mediated through the partial agonism of dopamine D2/D3 receptors, serotonin 5-HT1A receptors, and antagonism of serotonin 5-HT2A receptors . It also shows a low affinity for alpha-type 1A receptors, where it acts as an antagonist .

Pharmacokinetics

Cariprazine is extensively metabolized by the liver, mainly by CYP3A4 and to a lesser extent by CYP2D6 . Administration of a single dose of cariprazine results in peak plasma concentration within 3–6 hours . After multiple doses, the mean systemic concentration reaches steady-state levels after 1–2 weeks . There is no effect of food on serum concentrations .

Result of Action

Cariprazine’s unique pharmacological profile and clinical applications make it an attractive treatment option for many conditions . It has been found to be effective in the treatment of both positive and negative symptoms of schizophrenia, as well as in the treatment of bipolar disorder and depression .

Action Environment

Environmental factors may influence the efficacy of Cariprazine. For instance, urban living and family conflicts may increase re-hospitalizations .

Analyse Biochimique

Biochemical Properties

Cariprazine D6 interacts with several enzymes, proteins, and other biomolecules. Its primary interaction is with dopamine D2L, D2S, and D3 receptors, serotonin (5-HT) receptor subtypes 5-HT1A, 5-HT2A, and 5-HT2B, and histamine H1 and sigma-1 (σ1) receptors . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with dopamine and serotonin receptors can modulate neurotransmitter levels, thereby influencing neuronal activity and communication .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It acts as an antagonist of dopamine D2 and D3 receptors . This means it binds to these receptors and inhibits their activity, which can lead to changes in neurotransmitter levels and ultimately influence neuronal activity and communication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has been found to have a median time to 90% of steady state of approximately 1 week for cariprazine and desmethyl-cariprazine (DCAR) and 3 weeks for didesmethyl-cariprazine (DDCAR) .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 2D6 (CYP2D6), which plays a role in its metabolism . The CYP2D6 metabolizer status was not associated with changes in exposure levels for this compound .

Méthodes De Préparation

Voies de synthèse : Malheureusement, les voies de synthèse spécifiques pour la cariprazine-d6 ne sont pas largement documentées. Il est généralement préparé par marquage au deutérium de la cariprazine.

Production industrielle : Les informations sur les méthodes de production industrielle à grande échelle sont limitées en raison de son utilisation spécialisée comme standard interne.

Analyse Des Réactions Chimiques

Réactivité : La cariprazine-d6 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants : Bien que les réactifs et les conditions détaillés soient rares, des réactifs de chimie organique standard sont probablement utilisés.

Produits principaux : Les principaux produits formés lors de ces réactions seraient des dérivés deutériés de la cariprazine.

Applications de la recherche scientifique

Chimie : La cariprazine-d6 sert de standard interne essentiel en chimie analytique, en particulier dans les méthodes de chromatographie gazeuse-spectrométrie de masse (GC-MS) ou de chromatographie liquide-spectrométrie de masse (LC-MS).

Biologie et médecine : Ses applications s'étendent aux études pharmacocinétiques, à la recherche sur le métabolisme des médicaments et aux investigations pharmacologiques.

Industrie : Le contrôle qualité et le développement de médicaments dépendent d'une quantification précise à l'aide de la cariprazine-d6.

Mécanisme d'action

Cibles : La cariprazine-d6 interagit avec les récepteurs de la dopamine D2, D3 et de la sérotonine 5-HT1A.

Voies : Ses effets sont médiés par la modulation des systèmes de neurotransmetteurs, impactant l'humeur, la cognition et le comportement.

Applications De Recherche Scientifique

Chemistry: Cariprazine-d6 serves as an essential internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) methods.

Biology and Medicine: Its applications extend to pharmacokinetic studies, drug metabolism research, and pharmacological investigations.

Industry: Quality control and drug development rely on accurate quantification using Cariprazine-d6.

Comparaison Avec Des Composés Similaires

Unicité : L'unicité de la cariprazine-d6 réside dans son marquage au deutérium, ce qui facilite une quantification précise.

Composés similaires : Bien que la cariprazine-d6 soit distinctive, d'autres agents antipsychotiques comme l'aripiprazole et le brexpiprazole partagent certaines similitudes.

Propriétés

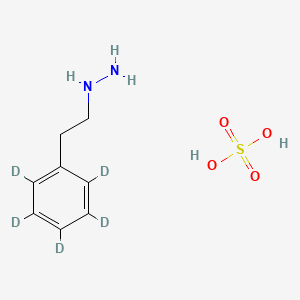

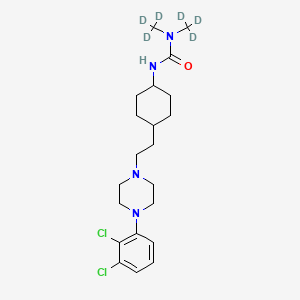

IUPAC Name |

3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-bis(trideuteriomethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28)/i1D3,2D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWSJANDNDDRMB-WFGJKAKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octadecanoic acid, 2-[(1-oxodecyl)oxy]-3-[(1-oxooctyl)oxy]propyl ester](/img/structure/B3025948.png)

![5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B3025949.png)

![8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol](/img/structure/B3025951.png)

![4-[[3-[[2-[6-Amino-4-(trifluoromethyl)-3-pyridinyl]-5,8-dihydro-4-(4-morpholinyl)pyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone](/img/structure/B3025956.png)

![Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B3025957.png)

![3-cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide, trifluoroacetate salt](/img/structure/B3025959.png)

![2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol](/img/structure/B3025969.png)